1-[4-(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)phenyl]ethanol
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Overview
Description
1-[4-(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)phenyl]ethanol is a complex organic compound characterized by the presence of furan rings, a phenyl group, and an ethanol moiety
Preparation Methods
The synthesis of 1-[4-(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)phenyl]ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.
Coupling with phenyl group: The furan-2-ylmethylamine is then coupled with a phenyl group through a nucleophilic substitution reaction.
Introduction of the ethanol moiety:
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-[4-(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[4-(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)phenyl]ethanol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, particularly targeting epidermal growth factor receptors (EGFR) in cancer cells[][3].
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, contributing to the development of new pharmaceuticals and materials.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)phenyl]ethanol involves its interaction with molecular targets such as enzymes or receptors. In the context of its anticancer activity, the compound is believed to inhibit the activity of EGFR, leading to reduced proliferation of cancer cells. The molecular pathways involved include the inhibition of downstream signaling cascades that promote cell growth and survival .
Comparison with Similar Compounds
1-[4-(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)phenyl]ethanol can be compared with other furan-containing compounds, such as:
Furan-2-carboxaldehyde: A simpler furan derivative used in various organic syntheses.
Furan-2-ylmethylamine: An intermediate in the synthesis of more complex furan derivatives.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: A compound with similar structural features, investigated for its anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19NO3 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
1-[4-[5-[(furan-2-ylmethylamino)methyl]furan-2-yl]phenyl]ethanol |
InChI |
InChI=1S/C18H19NO3/c1-13(20)14-4-6-15(7-5-14)18-9-8-17(22-18)12-19-11-16-3-2-10-21-16/h2-10,13,19-20H,11-12H2,1H3 |
InChI Key |
KHQZTDACFBNOGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=CO3)O |
Origin of Product |
United States |
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